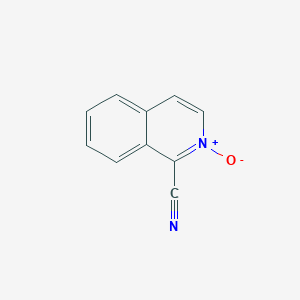
Isoquinaldonitrile, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinaldonitrile, 2-oxide is a chemical compound belonging to the class of heterocyclic organic compounds It is characterized by the presence of a nitrile group (-CN) and an oxide group (-O) attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinaldonitrile, 2-oxide can be synthesized through several methods. One common approach involves the oxidation of isoquinaldonitrile using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
General Reactivity Profile of Isoquinaldonitrile Derivatives
Isoquinaldonitrile derivatives, such as 2-benzoyl-1,2-dihydro-1-isoquinaldonitrile , are known to participate in alkylation and hydrolysis reactions. For example:
-
Alkylation with benzyl halides :
2 Benzoyl 1 2 dihydro 1 isoquinaldonitrile+2 nitro 3 4 dimethoxybenzyl chlorideNaH DMF1 2 nitro 3 4 dimethoxybenzyl 1 cyano 2 benzoyl 1 2 dihydroisoquinolineThis reaction proceeds via nucleophilic substitution at the cyano-substituted carbon .
-
Hydrolysis to carbonyl derivatives :
1 2 nitro 3 4 dimethoxybenzyl 1 cyano 2 benzoyl 1 2 dihydroisoquinolineKOH H2O1 2 nitro 3 4 dimethoxybenzyl isoquinolineHydrolysis removes the cyano group, yielding the corresponding isoquinoline derivative .
Oxidation and Nitration Pathways
While specific data on isoquinaldonitrile 2-oxide are absent, analogous isoquinoline N-oxides exhibit distinct reactivity:
-
Nitration : Isoquinoline N-oxides undergo nitration at the 5- and 8-positions under mixed acid conditions .
-
Cycloadditions : N-Oxides participate in [4+2] cycloadditions with dienophiles (e.g., acetylenedicarboxylate) .
Table 1: Comparative Reactivity of Isoquinoline Derivatives
Interaction with Organometallic Reagents
Reissert compounds (e.g., 2-benzoyl-1,2-dihydroisoquinaldonitrile ) react with Grignard reagents:
-
Phenylmagnesium bromide addition :
2 Benzoyl 1 2 dihydroisoquinaldonitrile+PhMgBr→Diphenyl 1 isoquinolylcarbinolThis proceeds via nucleophilic attack at the carbonyl group, followed by elimination of HCN .
Potential for Radical Reactions
Decaborane (a boron hydride) and nitric acid mixtures (search result1) demonstrate explosive reactivity due to radical propagation. While not directly applicable to isoquinaldonitrile 2-oxide, this highlights the role of oxidizing agents in triggering high-energy reactions, which could theoretically involve nitrile oxides.
Key Research Gaps
-
No direct studies on isoquinaldonitrile 2-oxide were identified in the provided sources.
-
Predictions are based on analogous isoquinoline N-oxides and Reissert chemistry.
Recommended Experimental Investigations
-
Synthesis of Isoquinaldonitrile 2-Oxide :
-
Oxidize isoquinaldonitrile with m-chloroperbenzoic acid (mCPBA) in dichloromethane.
-
-
Reactivity Screening :
-
Test electrophilic substitution (e.g., nitration, sulfonation).
-
Explore cycloadditions with electron-deficient alkenes.
-
Scientific Research Applications
Isoquinaldonitrile, 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of isoquinaldonitrile, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The nitrile and oxide groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with similar structural features but lacking the nitrile and oxide groups.
Quinoline N-oxide: Another related compound with an oxide group attached to a quinoline ring.
2-Oxindole: A structurally related compound with an indole ring and an oxide group .
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
6969-11-5 |
|---|---|
Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-oxidoisoquinolin-2-ium-1-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-7-10-9-4-2-1-3-8(9)5-6-12(10)13/h1-6H |
InChI Key |
ZWJLUUCVLZYLKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[N+](=C2C#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















